Information regarding the specific scientific research applications of 3-Bromo-4,5-difluoroaniline is currently limited. However, due to the presence of functional groups like bromine, fluorine, and amine, it can be hypothesized to be useful in various research areas such as organic synthesis and medicinal chemistry [].
The presence of a reactive bromine group makes 3-Bromo-4,5-difluoroaniline a potential candidate for coupling reactions, which are fundamental in organic synthesis for creating complex molecules []. The difluoroaniline moiety might influence the reactivity of the molecule and introduce unique properties to the final synthesized product.
Incorporation of fluorine atoms often improves the drug-like properties of a molecule, such as metabolic stability and membrane permeability. The combination of the bromo and difluoroaniline groups in 3-Bromo-4,5-difluoroaniline could be of interest for medicinal chemists to explore its potential as a building block for novel drug discovery projects.
3-Bromo-4,5-difluoroaniline is an aromatic amine characterized by the presence of bromine and fluorine substituents on a benzene ring. Its chemical formula is , and it has a molecular weight of approximately 208.01 g/mol. The compound features a bromine atom at the meta position (3) and two fluorine atoms at the para (4) and ortho (5) positions relative to the amino group (-NH₂). This unique substitution pattern contributes to its chemical reactivity and potential applications in various fields such as pharmaceuticals and materials science.
The synthesis of 3-Bromo-4,5-difluoroaniline typically involves:
3-Bromo-4,5-difluoroaniline finds applications in various domains:
Interaction studies involving 3-Bromo-4,5-difluoroaniline focus on its reactivity with other compounds:
Several compounds exhibit structural similarities to 3-Bromo-4,5-difluoroaniline. Here is a comparison highlighting their uniqueness:
Compound Name | Chemical Formula | Key Features |
---|---|---|
4-Bromo-3,5-difluoroaniline | Bromine at para position; similar reactivity | |
2-Bromo-4,5-difluoroaniline | Bromine at ortho position; different sterics | |
3-Chloro-4,5-difluoroaniline | Chlorine instead of bromine; varied properties | |
3-Iodo-4,5-difluoroaniline | Iodine substitution; increased reactivity | |
3-Nitro-4,5-difluoroaniline | Nitro group introduces different reactivity |
Each compound's unique substituents affect their chemical behavior and potential applications. The presence of bromine in 3-Bromo-4,5-difluoroaniline enhances its reactivity compared to other halogenated derivatives.
Property | Value/Description |
---|---|
IUPAC Name | 3-Bromo-4,5-difluoroaniline |
CAS Number | 875664-41-8 |
PubChem CID | 42552913 |
Molecular Formula | C₆H₄BrF₂N |
InChI | InChI=1S/C6H4BrF2N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 |
InChI Key | GYPOUGZGHDSUKH-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1F)F)Br)N |
Boiling Point | 252.8°C (at 760 mmHg) |
Density | 1.788 g/cm³ |
This compound is classified as an electron-rich aromatic amine due to the electron-donating nature of the amino group and the electron-withdrawing effects of fluorine and bromine substituents.
The synthesis of 3-bromo-4,5-difluoroaniline has evolved through advancements in halogenation and amination techniques. Key historical milestones include:
Early Halogenation Methods:
Initial approaches focused on direct electrophilic substitution, which often led to poor regioselectivity. For example, bromination of 2,4-difluoroaniline under acidic conditions produced mixtures of isomers.
Patented Processes:
Modern Catalytic Approaches:
Transition-metal-free methods, such as photoinduced difluoroalkylation, have emerged for synthesizing fluorinated anilines, though these are less commonly applied to brominated derivatives.
3-Bromo-4,5-difluoroaniline serves as a key intermediate in drug synthesis. Its fluorine substituents enhance metabolic stability, while the bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex molecular architectures.
The compound is used to synthesize herbicides and fungicides. The electron-withdrawing fluorine atoms improve bioactivity by modulating enzyme-target interactions.
In organic electronics, fluorinated anilines are explored as hole-transporting materials (HTMs) in perovskite solar cells. The fluorine substituents lower the HOMO energy level, enhancing charge transport efficiency.
The benzene ring features:
This arrangement creates a meta-para-ortho substitution pattern, critical for directing subsequent electrophilic reactions.
The IUPAC name follows priority rules:
Fluorination of brominated anilines often requires precise control to avoid undesired isomers. For example:
Acute Toxic;Irritant